3-{[(1E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-en-1-yl]amino}benzonitrile
Description
3-{[(1E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-en-1-yl]amino}benzonitrile is a chalcone-derived compound featuring a benzonitrile core linked to a 2,5-dichlorothiophen-3-yl group via an enamino-ketone bridge. Its structure combines electron-withdrawing substituents (chlorine atoms on the thiophene ring and the nitrile group) with a conjugated π-system, making it a candidate for biological and materials science applications. The compound’s synthesis likely involves Claisen-Schmidt condensation, a common method for chalcone derivatives, though the electron-deficient thiophene moiety may require optimized reaction conditions .
Properties
IUPAC Name |
3-[[(E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-enyl]amino]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-13-7-11(14(16)20-13)12(19)4-5-18-10-3-1-2-9(6-10)8-17/h1-7,18H/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQCTZDEOKGVOV-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=CC(=O)C2=C(SC(=C2)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N/C=C/C(=O)C2=C(SC(=C2)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-en-1-yl]amino}benzonitrile typically involves the reaction of 2,5-dichlorothiophene-3-carbaldehyde with 3-aminobenzonitrile in the presence of a suitable base and solvent. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(1E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-en-1-yl]amino}benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Recent studies have explored the anticancer properties of compounds with similar structures. For example, derivatives containing thiophene rings have shown promising results against various cancer cell lines. The incorporation of the dichlorothiophene moiety in 3-{[(1E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-en-1-yl]amino}benzonitrile may enhance its bioactivity through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Research indicates that compounds with thiophene derivatives possess antimicrobial activity. The specific structure of this compound may confer enhanced efficacy against bacterial and fungal pathogens. Preliminary screening has shown that similar compounds can inhibit the growth of various microorganisms effectively.
Agricultural Applications
Pesticidal Activity
Compounds similar to this compound are being investigated for their potential as agrochemicals. The presence of the thiophene ring is known to contribute to the pesticidal properties of such compounds, making them suitable candidates for development as herbicides or insecticides.
Material Science Applications
Polymer Chemistry
The unique properties of this compound make it an interesting candidate for polymer synthesis. Its ability to undergo polymerization reactions can lead to the development of new materials with tailored properties for applications in electronics or coatings.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of thiophene exhibited significant cytotoxicity against breast cancer cells. Researchers synthesized several analogs and tested their effects on cell viability using MTT assays. The results indicated that modifications to the thiophene structure could enhance anticancer activity significantly.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 15 | Apoptosis |
| Compound B | 10 | Cell Cycle Arrest |
| This compound | TBD | TBD |
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, various thiophene-based compounds were screened against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications could enhance antibacterial potency.
| Compound | Zone of Inhibition (mm) | Pathogen |
|---|---|---|
| Compound C | 20 | Staphylococcus aureus |
| Compound D | 25 | Escherichia coli |
| 3-{[(1E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-en-1-y]amino}benzonitrile | TBD | TBD |
Mechanism of Action
The mechanism of action of 3-{[(1E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-en-1-yl]amino}benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
- BAP2 ((E)-3-(3-(4-hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzonitrile) : Features a 4-hydroxyphenyl group instead of dichlorothiophene. The hydroxyl group in BAP2 is critical for hydrogen bonding with Protein Disulfide Isomerase (PDI), a target in glioblastoma therapy .
- [(E)-3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile : The methylphenyl group increases hydrophobicity, favoring C-H…π interactions in crystal packing, as observed in its layered molecular arrangement .
- (E)-4-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxoprop-1-en-1-yl)benzonitrile : The benzodioxin substituent enhances planarity, improving antibacterial and antifungal activity .
Dihedral Angles and Conjugation
The target compound’s dichlorothiophene likely reduces planarity compared to BAP2 or benzodioxin derivatives due to steric clashes between chlorine atoms and adjacent groups. This may limit conjugation efficiency, affecting nonlinear optical (NLO) properties observed in methylphenyl analogs .
Physicochemical Properties
Biological Activity
3-{[(1E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-en-1-yl]amino}benzonitrile is a compound of increasing interest in biological research due to its unique structural features and potential pharmacological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorothiophene moiety linked to an amino group and a benzonitrile structure. The presence of the thiophene ring and the nitrile group suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit anti-cancer, anti-inflammatory, and antimicrobial properties. The biological activity can be attributed to:
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may affect signaling pathways that regulate cell survival and apoptosis, particularly in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-cancer | Inhibits proliferation of cancer cell lines | |
| Antimicrobial | Exhibits activity against bacterial strains | |
| Anti-inflammatory | Reduces inflammation markers in vitro |
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- Anti-Cancer Efficacy :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Q & A
Q. Basic
- Antimicrobial testing : Agar dilution assays against S. aureus or E. coli (MIC ≤ 25 µg/mL) .
- Enzyme inhibition : CysLT1/CysLT2 antagonist activity via IC50 determination (e.g., competitive binding assays) .
- Antioxidant studies : DPPH radical scavenging to quantify EC50 values .
How can low yields in the final coupling step be addressed?
Q. Advanced
- Catalyst optimization : Use Pd(OAc)2/Xantphos for Buchwald-Hartwig amination .
- Reaction duration : Extend reflux time to 69 hours for complete conversion .
- Protecting groups : Employ tert-butoxycarbonyl (Boc) to prevent side reactions during amine coupling .
What analytical methods ensure ≥95% purity for biological testing?
Q. Basic
- HPLC : C18 column, gradient elution (ACN/H2O + 0.1% TFA), UV detection at 254 nm .
- TLC : Silica gel 60 F254, visualization under UV 366 nm .
- Elemental analysis : C/H/N ratios within ±0.3% of theoretical values .
How do structural modifications influence its physicochemical properties?
Q. Advanced
- Electron-withdrawing groups (e.g., -CN, -Cl) enhance stability and π-conjugation, red-shifting UV absorption .
- Substituent position : 2,5-Dichlorothiophene improves lipophilicity (logP ~3.2), impacting membrane permeability .
- Crystallinity : Bulky groups (e.g., benzyl) reduce solubility but improve diffraction quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
